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Compound of Interest
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cat. No.: B1671704

Etisazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etisazole, with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine, is a heterocyclic compound
belonging to the benzothiazole class. This document provides an in-depth technical overview of
its molecular structure, physicochemical properties, and established pharmacological profile.
Primarily recognized for its antifungal properties, Etisazole's mechanism of action is centered
on the disruption of fungal cell membrane integrity through the inhibition of ergosterol
biosynthesis. This guide details its presumed mechanism of action, offers generalized
experimental protocols for its synthesis and for assays to evaluate its biological activity, and
presents its known properties in a structured format for ease of reference.

Molecular Structure and Identification

Etisazole is a substituted benzothiazole derivative. Its core structure consists of a benzene ring
fused to a thiazole ring, with an ethylamino group attached to the thiazole ring.

Table 1: Molecular Identifiers of Etisazole
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Identifier Value Citation
N-ethyl-1,2-benzothiazol-3-

IUPAC Name _ [1]
amine

CAS Number 7716-60-1 [1]

Molecular Formula CoH10N2S [1]

SMILES CCNC1=NSC2=CC=CC=C21  [1]
INChl=1S/C9H10N2S/c1-2-10-

InChl 9-7-5-3-4-6-8(7)12-11-9/h3- [1]
6H,2H2,1H3,(H,10,11)
CPYSWRYVSINXMC-

InChliKey [1]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of Etisazole are crucial for its formulation, delivery, and

biological activity.

Table 2: Physicochemical Properties of Etisazole

Property Value Citation
Molecular Weight 178.26 g/mol [1]
Melting Point 78 °C [2][3]

Boiling Point (Predicted)

242.2+23.0°C

[2]

pKa (Predicted)

7.39 +0.50

[2]

LogP (Predicted)

2.5

[1]

Solubility

Data not readily available

Synthesis
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While a specific, detailed experimental protocol for the synthesis of Etisazole is not readily
available in the searched literature, a general synthetic approach can be inferred from the

synthesis of similar N-substituted 2-aminobenzothiazole derivatives. A plausible synthetic route
Is outlined below.

Starting Materials

[Z—Chlorobenzonitrile) [Sodium hydrosulfide}

Reaction with NaSH

Thiolation & Cyclization

Intermediate Formation

Y
G-Aminobenzothiazole)

Reaction with Ethylating Agent (e.g., Ethyl iodide)

Alkylation

Final Product Formation

Click to download full resolution via product page

A generalized synthetic workflow for Etisazole.

General Experimental Protocol for Synthesis:
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A typical synthesis would likely involve the reaction of a 2-halobenzonitrile with a sulfur source
to form a 2-aminobenzothiazole intermediate. This intermediate would then be N-alkylated
using an appropriate ethylating agent in the presence of a base to yield N-ethyl-1,2-
benzothiazol-3-amine (Etisazole). Purification would likely be achieved through
recrystallization or column chromatography.

Pharmacological Profile
Mechanism of Action: Antifungal Activity

Etisazole, as a thiazole derivative, is presumed to exert its antifungal effects in a manner
similar to other azole antifungals. The primary mechanism of action is the inhibition of the
fungal cytochrome P450 enzyme, lanosterol 14a-demethylase.[1][4] This enzyme is critical for
the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic
sterol intermediates.[4] This disruption of the cell membrane's structure and function results in
increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.
[1] Some studies on related thiazole derivatives also suggest a possible interaction with the

Lanosterol

Catalyzed by CYP51

Ergosterol

Incorporation

Gungal Cell Membrana

Disruption leads to

fungal cell wall structure.[5]

Inhibits

Lanosterol 14a-demethylase
(Cytochrome P450 51)
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Signaling pathway of Etisazole's antifungal action.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for Etisazole are not extensively
available in the public domain. However, general characteristics of azole antifungals can
provide some insight. These compounds typically exhibit variable oral absorption, which can be
influenced by factors such as gastric pH. They are generally metabolized in the liver by
cytochrome P450 enzymes and are subject to drug-drug interactions. The ratio of the area
under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is
often the key pharmacodynamic parameter for azoles.

Central Nervous System (CNS) Effects

While specific data on the CNS effects of Etisazole are lacking, some thiazole derivatives have
been investigated for their potential CNS activity, including anticonvulsant and CNS depressant
effects. The ability of antifungal azoles to penetrate the blood-brain barrier is variable and can
influence their efficacy in treating CNS fungal infections. Given the lipophilic nature suggested
by its predicted LogP, some degree of CNS penetration might be possible, but this would
require experimental verification.

Experimental Protocols for Biological Evaluation
Cytochrome P450 Demethylase Inhibition Assay

This assay is crucial to confirm the inhibitory effect of Etisazole on its presumed target.
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Workflow for a CYP51 inhibition assay.

Methodology:

» Preparation of Fungal Microsomes: Isolate microsomes from a relevant fungal species (e.g.,
Candida albicans) as a source of lanosterol 14a-demethylase.

 Incubation: In a reaction mixture, combine the fungal microsomes, a suitable substrate (e.g.,
radiolabeled lanosterol), and varying concentrations of Etisazole.

» Reaction Initiation: Start the reaction by adding a cofactor, such as NADPH.
¢ Reaction Termination: After a defined incubation period, stop the reaction.

e Product Analysis: Extract the sterols and analyze the conversion of the substrate to the
product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Data Analysis: Determine the concentration of Etisazole that causes 50% inhibition of the
enzyme activity (ICso value).
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Ergosterol Biosynthesis Assay

This whole-cell assay provides evidence of the downstream effect of enzyme inhibition.
Methodology:
e Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium.

o Treatment: Expose the fungal cultures to various concentrations of Etisazole for a specified
duration.

o Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification
method with alcoholic potassium hydroxide.

o Quantification: Analyze the extracted sterols using spectrophotometry or chromatography
(HPLC or GC-MS) to quantify the amount of ergosterol.

o Data Analysis: Compare the ergosterol content in treated cells to that in untreated control
cells to determine the inhibitory effect of Etisazole on ergosterol biosynthesis.

Conclusion

Etisazole is a benzothiazole derivative with established antifungal properties, likely acting
through the inhibition of ergosterol biosynthesis. This guide has summarized its key molecular
and physicochemical characteristics and provided a framework for its synthesis and biological
evaluation. Further research is warranted to fully elucidate its pharmacokinetic and
pharmacodynamic profile, as well as to explore its potential CNS effects. The provided
experimental outlines can serve as a foundation for such future investigations by researchers
and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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